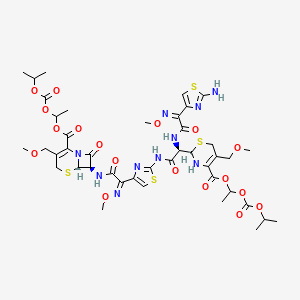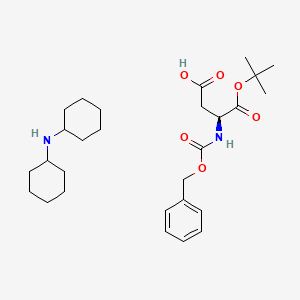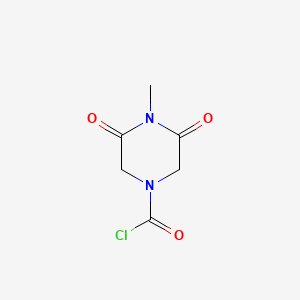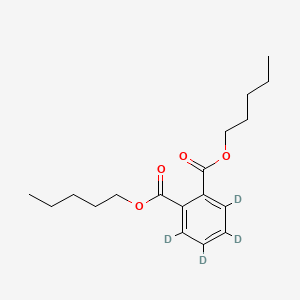
邻苯二甲酸二戊酯-3,4,5,6-d4
描述
Dipentyl phthalate-3,4,5,6-d4: is a deuterated phthalate ester, specifically a phthalate ester where four hydrogen atoms on the aromatic ring are replaced with deuterium atoms. This compound is often used as an analytical standard in various scientific studies due to its unique isotopic labeling, which allows for precise tracking and analysis in complex matrices .
科学研究应用
Chemistry: Dipentyl phthalate-3,4,5,6-d4 is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of phthalates in various samples. Its isotopic labeling allows for accurate differentiation from non-deuterated phthalates .
Biology and Medicine: In biological studies, dipentyl phthalate-3,4,5,6-d4 is used to investigate the metabolism and toxicokinetics of phthalates in living organisms. Its deuterated nature helps in tracing the compound through metabolic pathways .
Industry: In industrial applications, dipentyl phthalate-3,4,5,6-d4 is used as a plasticizer in the production of flexible plastics. Its stability and low volatility make it suitable for use in various consumer products .
作用机制
Target of Action
Dipentyl phthalate-3,4,5,6-d4, also known as Amyl Phthalate-d4, is a deuterium-labeled version of Dipentyl phthalate It’s known that phthalates often target proteins involved in hormone regulation and can act as endocrine disruptors .
Mode of Action
It’s known that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process . Deuteration can affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Phthalates in general are known to interfere with hormone regulation pathways .
Pharmacokinetics
The incorporation of deuterium into drug molecules has been noted to potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
Phthalates are known to have potential toxic effects and can cause adverse neurobehavioral impacts .
生化分析
Biochemical Properties
Dipentyl phthalate-3,4,5,6-d4 plays a significant role in biochemical reactions, particularly as a tracer in drug development and metabolic studies. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, allowing researchers to study its behavior in biological systems . Dipentyl phthalate-3,4,5,6-d4 interacts with various enzymes and proteins, including those involved in the metabolism of phthalates. These interactions help in understanding the metabolic pathways and the effects of phthalates on biological systems .
Cellular Effects
The effects of Dipentyl phthalate-3,4,5,6-d4 on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that phthalates, including Dipentyl phthalate-3,4,5,6-d4, can disrupt endocrine functions and alter the expression of genes involved in hormone regulation . This disruption can lead to various cellular effects, including changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, Dipentyl phthalate-3,4,5,6-d4 exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in its metabolism, leading to changes in gene expression and cellular function . The deuterium labeling allows for precise tracking of these interactions, providing insights into the molecular mechanisms underlying the effects of phthalates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dipentyl phthalate-3,4,5,6-d4 change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that Dipentyl phthalate-3,4,5,6-d4 remains stable under controlled conditions, but its degradation products can have different biological activities . Long-term exposure to Dipentyl phthalate-3,4,5,6-d4 in in vitro and in vivo studies has shown potential adverse effects on cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Dipentyl phthalate-3,4,5,6-d4 vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause toxic or adverse effects . Studies have shown threshold effects, where specific dosages lead to significant changes in biological systems . Understanding these dosage effects is crucial for determining safe exposure levels and potential risks associated with Dipentyl phthalate-3,4,5,6-d4 .
Metabolic Pathways
Dipentyl phthalate-3,4,5,6-d4 is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The deuterium labeling allows for the precise tracking of these metabolic processes, providing insights into the compound’s effects on metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s role in biological systems and its potential impact on health .
Transport and Distribution
Within cells and tissues, Dipentyl phthalate-3,4,5,6-d4 is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific tissues, affecting its biological activity . Understanding the transport and distribution of Dipentyl phthalate-3,4,5,6-d4 is crucial for determining its effects on different biological systems .
Subcellular Localization
The subcellular localization of Dipentyl phthalate-3,4,5,6-d4 plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biological effects . Understanding the subcellular localization of Dipentyl phthalate-3,4,5,6-d4 is essential for elucidating its mechanism of action and potential impact on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dipentyl phthalate-3,4,5,6-d4 typically involves the esterification of phthalic anhydride with pentanol in the presence of a deuterium source. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: Industrial production of dipentyl phthalate-3,4,5,6-d4 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The deuterium source is carefully controlled to maintain the isotopic purity of the final product .
化学反应分析
Types of Reactions: Dipentyl phthalate-3,4,5,6-d4 can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, dipentyl phthalate-3,4,5,6-d4 can hydrolyze to form phthalic acid and pentanol.
Oxidation: Oxidizing agents can convert dipentyl phthalate-3,4,5,6-d4 into phthalic anhydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Electrophilic reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Hydrolysis: Phthalic acid and pentanol.
Oxidation: Phthalic anhydride.
Substitution: Nitro or sulfonated derivatives of dipentyl phthalate-3,4,5,6-d4.
相似化合物的比较
- Dibutyl phthalate-3,4,5,6-d4
- Dioctyl phthalate-3,4,5,6-d4
- Diisobutyl phthalate-3,4,5,6-d4
- Dimethyl phthalate-3,4,5,6-d4
Uniqueness: Dipentyl phthalate-3,4,5,6-d4 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical applications. Its longer alkyl chains compared to dimethyl or dibutyl phthalates result in different physical properties, such as lower volatility and higher plasticizing efficiency .
属性
IUPAC Name |
dipentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-3-5-9-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-10-6-4-2/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3/i7D,8D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKKHRVROFYTEK-CXRURWBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCC)C(=O)OCCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745738 | |
| Record name | Dipentyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358730-89-9 | |
| Record name | Dipentyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 358730-89-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





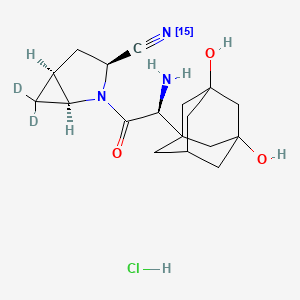
![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)


